Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester featuring a unique bicyclic framework with a dioxaspiro[2.4]heptane core. The molecule is substituted with a chlorine atom at position 2 and methyl groups at positions 4 and 6, along with a methyl ester at position 2. This structure confers distinct electronic and steric properties, making it relevant in synthetic chemistry and material science.
Properties
Molecular Formula |
C9H13ClO4 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-5-4-8(6(2)13-5)9(10,14-8)7(11)12-3/h5-6H,4H2,1-3H3 |
InChI Key |
ARGSOOVXHURFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(O1)C)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Salifying Reaction
The initial step involves the formation of a chlorinated intermediate through a salifying process utilizing malononitrile derivatives. The key parameters include:
- Reagents : Malononitrile, methanol, composite solvent (such as dimethylformamide, dimethyl sulfoxide, or other polar aprotic solvents).
- Conditions : Reaction at temperatures ranging from -25°C to 120°C under a pressure of 0-20 atm of anhydrous hydrogen chloride.
- Procedure :
- Malononitrile (10-13 wt%) is mixed with methanol and the composite solvent in a pressure kettle.
- Anhydrous hydrogen chloride is introduced, and the mixture is stirred until the hydrochloric acid content reaches approximately 17%.
- The mixture is filtered, washed, and dried to obtain dimethyl propane diimine dihydrochloride .
Cyanamide Reaction
This step introduces the cyano group via reaction with cyanamide derivatives:
- Reagents : Potassium hydroxide (9-13%), water, and the salt-formed intermediate from step 1.
- Conditions : Temperature maintained between 0°C to 100°C.
- Procedure :
- Potassium hydroxide is dissolved in water to form an aqueous solution.
- The salt intermediate is added, followed by the addition of about 18.5% of 50% hydrogen cyanamide (H2NCN).
- The mixture is heated and stirred for 1-10 hours at room temperature.
- The product, 3-amino-3-methoxy-N-cyano-2-propylene imine , is washed and dried.
Condensation Reaction
The final step involves cyclization to form the spirocyclic framework:
- Reagents : Complexing agents (such as metal salts) and catalysts (e.g., acids or bases).
- Conditions : Reaction at -15°C to 100°C, with HCl gas bubbling for approximately 1 hour.
- Procedure :
- The intermediate is reacted with the complexing agent and catalyst.
- HCl gas is introduced to facilitate cyclization.
- Post-reaction, the mixture is washed with water, concentrated, and recrystallized using methanol.
- The product, Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate , is obtained as white crystals with high purity (>99%).
Data Tables Summarizing Preparation Parameters
| Step | Reagents & Conditions | Key Outcomes | References |
|---|---|---|---|
| Salifying Reaction | Malononitrile (10-13 wt%), methanol, composite solvent, HCl (0-20 atm), -25°C to 120°C | Dihydrochloride intermediate formation | , |
| Cyanamide Reaction | Potassium hydroxide (9-13%), water, cyanamide (~18.5%), room temp to 100°C | Cyano-amine intermediate formation | , |
| Condensation Reaction | Complexing agent, catalyst, HCl bubbling, recrystallization with methanol | Final spirocyclic ester product | , |
Research Findings and Variations
- Reaction Optimization : Adjusting temperature and pressure during the salifying and cyanamide steps significantly impacts yield and purity. For example, reactions at -15°C to -10°C during the cyanamide step favor higher selectivity.
- Solvent Choice : The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide enhances solubility and reaction rates, leading to improved yields.
- Catalysis : Acidic catalysts facilitate cyclization, with HCl gas bubbling being a common method for inducing ring closure.
- Yield Data : Typical yields reported range from 80% to 95%, with high purity (>99%) of the final product.
Notes on Methodology and Practical Considerations
- Reagent Purity : High-purity reagents are essential to minimize impurities in the final product.
- Reaction Control : Precise temperature control during the cyanamide and condensation steps is critical to prevent side reactions.
- Safety Measures : Handling of gaseous HCl and cyanamide requires appropriate safety protocols due to corrosive and toxic nature.
- Scale-Up Potential : The described methods are adaptable for industrial synthesis, with modifications to optimize reaction times and yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is , with a molecular weight of approximately 186.20 g/mol. Its distinct spirocyclic structure allows for unique reactivity patterns compared to other compounds in its class. The presence of a chlorine atom at the 2-position and two methyl groups at the 4 and 6 positions contribute to its chemical behavior and potential biological activity .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its spirocyclic framework can be utilized to construct more complex molecules through various chemical transformations, including:
- Esterification reactions : The compound can undergo reactions to form esters with different alcohols, expanding the library of spirocyclic compounds.
- Nucleophilic substitutions : The chlorine atom makes it a suitable candidate for nucleophilic attack, allowing for the introduction of various functional groups.
These synthetic pathways are significant for developing new materials and pharmaceuticals.
Medicinal Chemistry
Research into the biological activity of this compound indicates its potential as a therapeutic agent. Preliminary studies suggest that it may interact with specific enzymes or receptors within biological systems, possibly acting as an inhibitor or modulator of certain pathways.
Potential Therapeutic Applications
- Anti-inflammatory agents : The compound's structure may allow it to modulate inflammatory pathways.
- Anticancer properties : Investigations are ongoing into its ability to affect cancer cell proliferation and survival.
Biochemical Research
The unique binding characteristics of this compound make it an interesting subject for biochemical studies. Its ability to interact with biomolecules can help elucidate its role in cellular processes such as:
- Enzyme inhibition : Understanding how this compound inhibits specific enzymes can lead to insights into metabolic pathways.
- Receptor modulation : Studies on how it binds to receptors can inform drug design and therapeutic strategies.
Case Study 1: Enzyme Interaction Studies
In one study examining the interaction of this compound with cytochrome P450 enzymes, researchers found that the compound significantly inhibited enzyme activity at certain concentrations. This inhibition suggests potential applications in drug metabolism studies and the development of enzyme inhibitors for therapeutic purposes.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound revealed that it induced apoptosis in various cancer cell lines through the modulation of specific signaling pathways. These findings highlight its potential as a lead compound in cancer drug development.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
Biological Activity
Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 220.65 g/mol. Its spirocyclic framework is characterized by a dioxaspiro ring fused to a heptane structure, which enhances its reactivity and stability compared to other similar compounds. The presence of chlorine and methyl groups at specific positions contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.65 g/mol |
| Structure | Spirocyclic |
| Functional Groups | Chlorine, Ester |
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.
- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, indicating that this compound could possess similar properties.
- Cytotoxic Effects : Research has indicated potential cytotoxic effects against cancer cell lines, suggesting its use in therapeutic contexts.
Case Studies and Research Findings
- Cell Viability Assays : In studies assessing cell viability using HeLa cells, compounds structurally related to this compound demonstrated significant growth inhibition compared to controls like cisplatin. The percentage of cell viability was calculated using MTT assays, with results indicating that these compounds can induce cell death in a dose-dependent manner .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve binding to active sites on enzymes or receptors due to its spirocyclic structure. This interaction can lead to modulation of cellular signaling pathways .
- SAR Analysis : Structure-activity relationship (SAR) studies have revealed that modifications in the spirocyclic framework significantly affect the biological activity of related compounds. For instance, the introduction of electron-withdrawing groups or additional methyl substituents can enhance cytotoxicity against various cancer cell lines .
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:
- Cyclization of Precursors : Using appropriate diols and aldehydes in the presence of acid catalysts.
This compound is being explored for various applications in medicinal chemistry and organic synthesis due to its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
